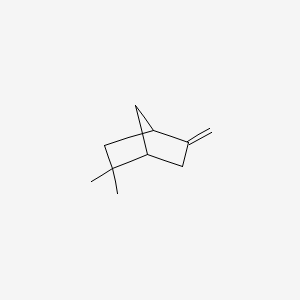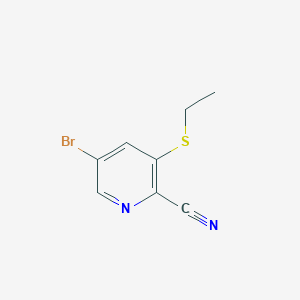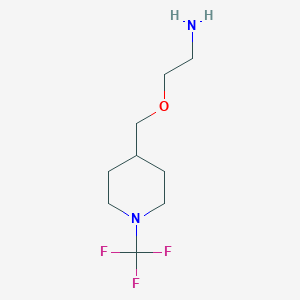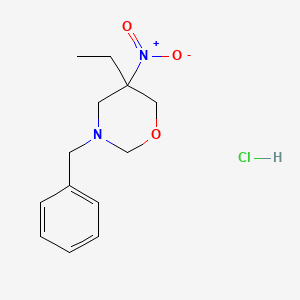
Carbamodithioic acid, dibutyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyldithiocarbamic acid methyl ester is an organic compound that belongs to the class of dithiocarbamates. These compounds are known for their sulfur-containing functional groups, which impart unique chemical properties. Dibutyldithiocarbamic acid methyl ester is primarily used as an additive in lubricants to enhance their antiwear, antiseizure, and antifriction properties .
Méthodes De Préparation
The synthesis of dibutyldithiocarbamic acid methyl ester typically involves a reaction between secondary amines, sodium hydroxide, and carbon disulfideThe process can be summarized as follows :
Reaction of Secondary Amines with Sodium Hydroxide and Carbon Disulfide: Secondary amines react with sodium hydroxide and carbon disulfide to form the corresponding dithiocarbamate salt.
Introduction of Methyl Iodide: Methyl iodide is then introduced into the reaction mixture, resulting in the formation of dibutyldithiocarbamic acid methyl ester.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Dibutyldithiocarbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or thiol derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dibutyldithiocarbamic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as zinc and molybdenum.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological molecules and its effects on cellular processes.
Medicine: Dibutyldithiocarbamic acid methyl ester is studied for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used as an additive in lubricants to enhance their performance.
Mécanisme D'action
The mechanism of action of dibutyldithiocarbamic acid methyl ester involves its interaction with metal surfaces and the formation of protective films. The sulfur atoms in the compound form strong bonds with metal surfaces, creating a protective layer that reduces friction and wear. This protective film also inhibits the oxidation and corrosion of the metal surfaces, enhancing the overall performance of the lubricants .
Comparaison Avec Des Composés Similaires
Dibutyldithiocarbamic acid methyl ester can be compared with other similar compounds, such as:
Dialkyldithiophosphorus Esters: These compounds also contain sulfur and phosphorus atoms and are used as lubricant additives.
Triazine Derivatives: These compounds are free of phosphorus and metal atoms and are used as tribologically active additives.
The uniqueness of dibutyldithiocarbamic acid methyl ester lies in its ability to form strong protective films on metal surfaces, making it an effective additive in lubricants without the adverse effects associated with phosphorus-containing compounds.
Propriétés
Formule moléculaire |
C10H21NS2 |
|---|---|
Poids moléculaire |
219.4 g/mol |
Nom IUPAC |
methyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C10H21NS2/c1-4-6-8-11(9-7-5-2)10(12)13-3/h4-9H2,1-3H3 |
Clé InChI |
RTBHUIONIQBBGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)

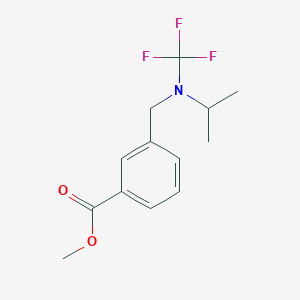
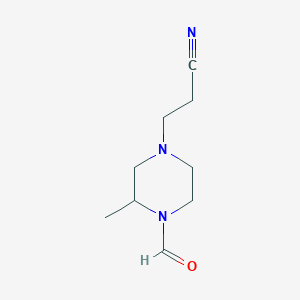
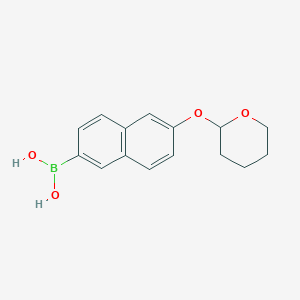
![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)


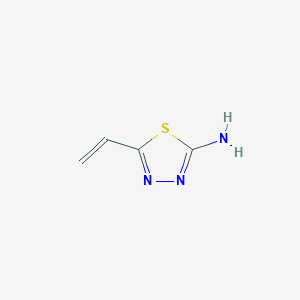
![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
